molecular formula C20H28N6O2 B2688058 N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine CAS No. 946313-86-6

N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B2688058
CAS No.: 946313-86-6
M. Wt: 384.484
InChI Key: UYJZMTGQRCJVPY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with methoxyphenyl, methylpiperidinyl, and morpholinyl groups. It is of interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Substitution Reactions: The introduction of the methoxyphenyl, methylpiperidinyl, and morpholinyl groups is achieved through nucleophilic substitution reactions. These reactions are usually carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Bases such as triethylamine, sodium hydroxide, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine: can be compared with other triazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-15-7-9-25(10-8-15)19-22-18(21-16-3-5-17(27-2)6-4-16)23-20(24-19)26-11-13-28-14-12-26/h3-6,15H,7-14H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJZMTGQRCJVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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